3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
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Overview
Description
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPP, is a synthetic analog of ketamine and has been found to exhibit similar properties to ketamine in animal studies. In
Scientific Research Applications
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to have potential applications in various fields of scientific research. In neuroscience, this compound has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been investigated for its potential use in pain management and addiction treatment.
Mechanism of Action
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, this compound can modulate the activity of various neurotransmitter systems, leading to its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. These effects include analgesia, sedation, and anxiolysis. This compound has also been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its similarity to ketamine, which has been extensively studied in animal models and in humans. This allows for direct comparisons between the two compounds and may facilitate the translation of preclinical research to clinical applications. However, one limitation of this compound is its potential for abuse, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. One area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Another area of research is the development of novel compounds that target the NMDA receptor and exhibit improved safety and efficacy profiles compared to this compound. Additionally, further studies are needed to elucidate the long-term effects of this compound on behavior and physiology, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one involves the reaction of 2-chloroacetophenone with 4-pyridin-2-yloxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This method has been found to yield this compound with high purity and yield, making it suitable for research purposes.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-2-1-5-15(17)8-9-19(23)22-13-10-16(11-14-22)24-18-7-3-4-12-21-18/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDRGRAEGSFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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